![molecular formula C20H29N5O2 B2384731 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2196214-30-7](/img/structure/B2384731.png)

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

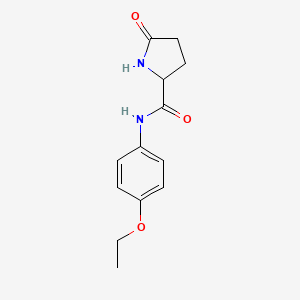

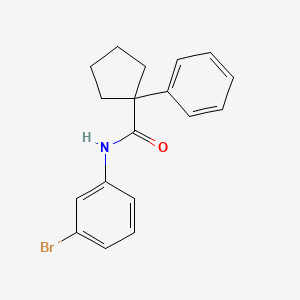

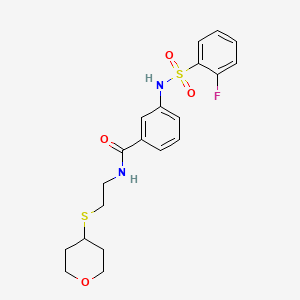

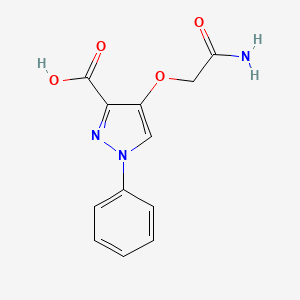

The compound contains several functional groups including a pyrazole ring, an azetidine ring, and a dihydropyridazine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Azetidine is a saturated heterocycle of four atoms, three carbon atoms and one nitrogen atom. Dihydropyridazine is a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

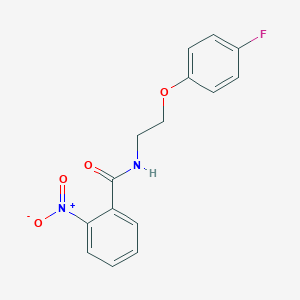

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazole, azetidine, and dihydropyridazine rings. These nitrogen atoms could potentially act as nucleophiles, making the compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitrogen atoms and the various rings in its structure. For example, the compound would likely be polar due to the presence of the nitrogen atoms, which could affect its solubility in different solvents .Scientific Research Applications

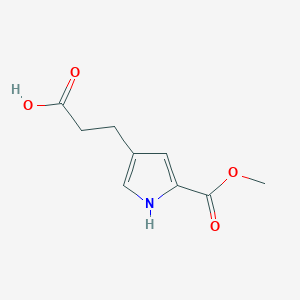

Synthesis and Antimicrobial Activity

- A series of compounds related to pyrazolines and azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant antibacterial and antifungal activities, suggesting potential utility in developing new antimicrobial agents (H. S. Shailesh et al., 2012).

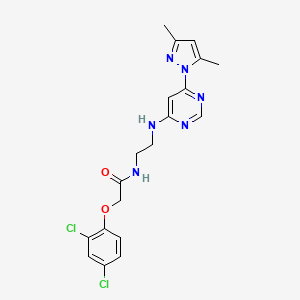

Antibacterial Evaluation of Heterocyclic Compounds

- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity. These compounds showed high activities against various bacterial strains, indicating their promise as antibacterial agents (M. E. Azab et al., 2013).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-ones

- Compounds derived from pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. Some of these compounds demonstrated potent inhibitory activity, highlighting their potential as anticancer agents (Khaled R. A. Abdellatif et al., 2014).

Synthesis and Antimicrobial Activity of Novel Hydrazone Derivatives

- A study focused on synthesizing new hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, which were evaluated for their antimicrobial efficacy. These compounds showed significant effectiveness against both bacterial and fungal strains, emphasizing their potential in antimicrobial therapy (R. Kamal et al., 2015).

Anticancer and Anti-5-Lipoxygenase Agents

- A series of pyrazolopyrimidines derivatives were synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These compounds exhibited promising results, suggesting their dual therapeutic potential (A. Rahmouni et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O2/c1-15-10-16(2)25(21-15)18-6-7-19(26)24(22-18)13-17-11-23(12-17)14-20(27)8-4-3-5-9-20/h6-7,10,17,27H,3-5,8-9,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGPGVVCDNOGQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)CC4(CCCCC4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2384652.png)

![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)